Proxan

Description

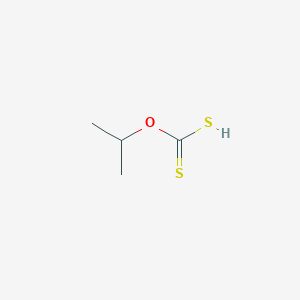

Structure

2D Structure

3D Structure

Properties

CAS No. |

108-25-8 |

|---|---|

Molecular Formula |

C4H8OS2 |

Molecular Weight |

136.2 g/mol |

IUPAC Name |

propan-2-yloxymethanedithioic acid |

InChI |

InChI=1S/C4H8OS2/c1-3(2)5-4(6)7/h3H,1-2H3,(H,6,7) |

InChI Key |

UOJYYXATTMQQNA-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=S)S |

Canonical SMILES |

CC(C)OC(=S)S |

Other CAS No. |

108-25-8 |

Related CAS |

1000-90-4 (zinc salt) 140-92-1 (potassium salt) 140-93-2 (hydrochloride salt) |

Synonyms |

O-isopropyl xanthate O-isopropyl xanthate, potassium salt O-isopropyl xanthate, sodium salt O-isopropyl xanthate, zinc salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Proxan-sodium (Sodium Isopropyl Xanthate)

Disclaimer: The scientific and technical information available for Proxan-sodium, also known as Sodium Isopropyl Xanthate (SIPX), primarily details its application as an industrial chemical rather than a therapeutic agent. The following guide summarizes the existing knowledge on its chemical properties, industrial mechanisms, and toxicological profile. Information regarding a specific pharmacological mechanism of action relevant to drug development professionals is not available in the public scientific literature.

Introduction and Chemical Identity

This compound-sodium, chemically identified as Sodium O-isopropyl dithiocarbonate or Sodium Isopropyl Xanthate (SIPX), is a synthetic organosulfur compound.[1][2] Its primary applications are in mineral processing, agriculture, and chemical manufacturing.[3][4][5][6] It appears as a light-yellow crystalline solid that is soluble in water.[3][4][6]

Chemical Details:

-

IUPAC Name: Sodium O-propan-2-yl carbonodithioate[7]

Industrial Mechanism of Action

The primary and well-documented mechanism of action for this compound-sodium is in the froth flotation of sulfide minerals.[2][4][6] In this process, it acts as a "collector." When added to a slurry of ore, the polar xanthate head of the molecule selectively binds to the surface of sulfide mineral particles (such as those of copper and lead), making their surfaces hydrophobic.[2][3][4] These now water-repellent particles attach to air bubbles and float to the surface, where they can be collected in a concentrate. This mechanism is based on a chemical reaction between the xanthate and metal ions on the mineral surface.[3]

Biological Activity and Toxicological Profile

This compound-sodium is not developed as a therapeutic drug, and its biological effects are primarily characterized in the context of toxicology. The compound is classified as an acute toxin and can cause skin irritation.[3] It is known to disrupt general biological and cellular processes, but specific molecular targets for a pharmacological effect have not been identified.[3] In agriculture, it has been used as an herbicide and pesticide, suggesting a broad, non-specific mechanism of toxicity to target organisms.[4][5][6]

The compound readily decomposes in the presence of moisture or in acidic conditions to form carbon disulphide (CS₂), a volatile and toxic gas.[2][8] Therefore, the toxicological effects of carbon disulphide are relevant when assessing the overall profile of this compound-sodium.[8]

A summary of the available quantitative data on the toxicity of this compound-sodium and related xanthates is presented below.

| Chemical | Test Organism | Exposure Route | Metric | Value | Reference |

| Sodium Isopropyl Xanthate | Rat | Oral | LD₅₀ | 1250 mg/kg bw | [9] |

| Sodium Isopropyl Xanthate | Rainbow Trout | Water | LC₅₀ (96 hr) | 2 - 13 ppm | [10] |

| Sodium Isopropyl Xanthate | Soil Microbes | N/A | EC₅₀ | 50 mg/L (inhibition of denitrification) | [8] |

| Carbon Disulphide (Decomposition Product) | Activated Sludge | Water | EC₅₀ | 13 mg/L (inhibition of oxygen consumption) | [8] |

| Potassium Isopropyl Xanthate | Rat | Oral | LD₅₀ | 1700 mg/kg bw | [9] |

| Potassium Isopropyl Xanthate | Mouse | Oral | LD₅₀ | 583 mg/kg bw | [9] |

LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population. LC₅₀ (Median Lethal Concentration): The concentration in water that is lethal to 50% of a test population. EC₅₀ (Median Effective Concentration): The concentration that causes a defined effect in 50% of a test population.

Synthesis Protocol and Workflow

The industrial synthesis of this compound-sodium is a process known as xanthation.[2]

Experimental Protocol: Synthesis of Sodium Isopropyl Xanthate

-

Reactant Preparation: An alkoxide is formed by reacting isopropyl alcohol (isopropanol) with a strong base, typically sodium hydroxide.

-

Xanthation Reaction: The resulting sodium isopropoxide is then treated with carbon disulphide. The nucleophilic alkoxide attacks the electrophilic carbon of the carbon disulphide.

-

Product Formation: This reaction yields the final product, Sodium Isopropyl Xanthate.

-

Purification: The technical-grade product is typically 90-95% pure and may be further purified if required.[2]

The overall reaction is as follows: (CH₃)₂CHOH + NaOH + CS₂ → (CH₃)₂CHOCS₂Na + H₂O

Caption: Workflow for the synthesis of this compound-sodium (SIPX).

Conclusion

While "this compound-sodium" or Sodium Isopropyl Xanthate is a well-characterized compound, its role is firmly established in industrial chemistry rather than pharmacology. The available scientific literature does not contain information on a specific mechanism of action related to drug development, such as interactions with receptors, enzymes, or signaling pathways in mammalian systems. The biological effects noted are of a toxicological nature, likely stemming from broad cellular disruption or decomposition into carbon disulphide. Therefore, for an audience of researchers and drug development professionals, this compound-sodium serves as an example of an industrial chemical with significant biological toxicity but without a known therapeutic mechanism of action.

References

- 1. bgbchem.com [bgbchem.com]

- 2. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]

- 3. Buy this compound-sodium | 140-93-2 | >98% [smolecule.com]

- 4. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]

- 5. This compound sodium|lookchem [lookchem.com]

- 6. This compound sodium | 140-93-2 [chemicalbook.com]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 10. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of Naproxen Sodium

A Note on Nomenclature: The term "Proxan-sodium" is an outdated name for the chemical compound sodium isopropyl xanthate, an industrial chemical primarily used in mineral processing and as an herbicide.[1] Due to a similarity in naming, this is sometimes confused with Naproxen sodium, a widely researched nonsteroidal anti-inflammatory drug (NSAID). This guide will focus on Naproxen sodium and its extensive applications in biomedical research, which aligns with the depth of scientific inquiry and experimental detail relevant to researchers, scientists, and drug development professionals.

Naproxen sodium is the sodium salt of naproxen, a non-selective cyclooxygenase (COX) inhibitor.[2][3] Its rapid absorption and efficacy in reducing pain, fever, and inflammation have made it a cornerstone of both clinical treatment and research into inflammatory processes.[2][3][4]

Core Mechanism of Action

Naproxen sodium exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6][7] By blocking these enzymes, naproxen sodium effectively reduces the synthesis of prostaglandins.[2][8]

-

COX-1 Inhibition: This isoenzyme is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and platelet aggregation.[5] Inhibition of COX-1 is associated with some of the gastrointestinal side effects of NSAIDs.[2][5]

-

COX-2 Inhibition: This isoenzyme is inducible and its expression is upregulated during inflammatory responses.[2][5] The anti-inflammatory and analgesic effects of naproxen sodium are largely attributed to its inhibition of COX-2.[2]

Beyond its primary mechanism, research has shown that naproxen can also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[9][10]

Signaling Pathways

The primary signaling pathway affected by Naproxen sodium is the prostaglandin synthesis pathway, which is a branch of the arachidonic acid cascade.

A secondary pathway influenced by naproxen involves the inhibition of the NF-κB signaling cascade, which plays a role in the expression of pro-inflammatory genes.

Quantitative Data from Research Studies

| Parameter | Value | Cell/System | Study Focus |

| IC50 (COX-1) | Comparable to COX-2 | Ovine COX-1 | In vitro enzyme activity |

| IC50 (COX-2) | Comparable to COX-1 | Human recombinant COX-2 | In vitro enzyme activity |

| Cmax (2 x 220 mg dose) | 64.59 µg/mL | Healthy Volunteers | Bioequivalence study |

| AUC0–t (2 x 220 mg dose) | 890.60 h * µg/mL | Healthy Volunteers | Bioequivalence study |

| t1/2 (half-life) | 12 to 17 hours | Healthy Volunteers | Pharmacokinetics |

| NNT (Number Needed to Treat) | 2.6 (95% CI 2.2 to 3.2) | Postoperative Patients | 50% pain relief over 6 hours |

| PGE2 Reduction | Significant at 6 mM | MDA-MB-231 cells | Anti-cancer properties |

Data compiled from multiple sources.[10][11][12]

Key Experimental Protocols

This protocol is designed to determine the inhibitory effect of Naproxen sodium on COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.

-

Incubation: The enzymes are pre-incubated with varying concentrations of Naproxen sodium or a vehicle control.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Quantification: The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically using an enzyme immunoassay (EIA) for prostaglandin E2 (PGE2), a downstream product.

-

Data Analysis: The concentration of Naproxen sodium that causes 50% inhibition of enzyme activity (IC50) is calculated.[9][10]

This protocol assesses the anti-inflammatory effects of Naproxen sodium in a cellular context.

-

Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in appropriate media.

-

Stimulation: Cells are treated with lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to induce an inflammatory response.

-

Treatment: Concurrently or pre-treated with various concentrations of Naproxen sodium or its bio-conjugates.

-

Analysis of Pro-inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

-

Protein Expression: Levels of inducible nitric oxide synthase (iNOS) and COX-2 are determined by Western blotting.

-

NF-κB Translocation: The localization of the NF-κB p65 subunit is visualized by immunofluorescence microscopy.[9]

-

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 3. Naproxen - Wikipedia [en.wikipedia.org]

- 4. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. nursingeducation.org [nursingeducation.org]

- 8. drugs.com [drugs.com]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Bioequivalence of 2 Naproxen Sodium Tablet Formulations in Healthy Male and Female Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Proxan-Sodium: A Technical Overview of its Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Proxan-sodium, also known as Sodium O-isopropyl xanthate, is a chemical compound with significant applications in various industrial processes. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physical and chemical properties, and a summary of its synthesis. While this compound-sodium is primarily utilized in mineral processing, agriculture, and the rubber industry, this document collates the core technical information relevant to scientific and research professionals.

Chemical Identity and Molecular Structure

This compound-sodium is the sodium salt of O-isopropyldithiocarbonic acid. Its chemical identity is well-established through various nomenclature systems.

-

IUPAC Name : sodium O-propan-2-yl carbonodithioate[1]

-

CAS Name : sodium O-(1-methylethyl) carbonodithioate[1]

The molecular structure of this compound-sodium consists of an isopropyl group attached to an oxygen atom, which is in turn bonded to a dithiocarbonate group. The negative charge is delocalized between the two sulfur atoms, and the sodium ion is held by an ionic bond.

SMILES Representation: CC(C)OC(=S)[S-].[Na+][3]

Physicochemical Properties

The quantitative properties of this compound-sodium are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 158.22 g/mol | [2][4] |

| Appearance | White to light-yellow crystalline powder or lumps | [2][5] |

| Melting Point | 216-218 °C (decomposes) | [2] |

| Boiling Point | 138 °C at 760 mmHg | [2][6] |

| Density | 1.225 g/cm³ | [2][6] |

| Flash Point | 37.2 °C | [2][6] |

| Water Solubility | Complete | [2][6] |

| Vapor Pressure | 0 Pa at 25 °C | [2][6] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound-sodium are not extensively available in public scientific literature, likely due to its primary industrial applications. However, general methodologies can be summarized from available chemical resources.

Synthesis Methodology

The synthesis of this compound-sodium generally involves the reaction of an isopropyl alcohol with carbon disulfide in the presence of a strong sodium base, such as sodium metal or sodium hydroxide.[7] A general reaction scheme is as follows:

Isopropanol is first reacted with a sodium base to form sodium isopropoxide. This is then followed by the addition of carbon disulfide to yield this compound-sodium.

A described laboratory-scale synthesis involves bubbling nitrogen through isopropanol and then adding sodium metal pieces over several hours.[2] After the sodium has dissolved to form sodium isopropoxide, the mixture is cooled, and carbon disulfide is added slowly.[2] The resulting product is then isolated by removing the solvent under vacuum.[2]

Purification Method

A common method for the purification of this compound-sodium is crystallization.[1][5] It is reported to be crystallizable from a mixture of ligroin and ethanol.[1][5]

Visualized Experimental Workflow: Synthesis of this compound-Sodium

The following diagram illustrates the general workflow for the synthesis of this compound-sodium based on the available descriptions.

Caption: A simplified workflow for the synthesis of this compound-sodium.

Applications and Biological Interactions

This compound-sodium is primarily used as a flotation reagent in the mining industry for the separation of base and precious metal ores.[2][5] It also finds application as an herbicide for controlling annual weeds, a rubber curing agent and antioxidant, and a high-pressure lubricant additive.[2][5]

Information regarding specific signaling pathways or mechanisms of action in the context of drug development is not available in the public domain. Its documented biological effects are generally related to its use as an herbicide and its toxicity profile.[1]

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this compound-sodium should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions in place.

References

- 1. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]

- 2. This compound sodium synthesis - chemicalbook [chemicalbook.com]

- 3. This compound sodium | 140-93-2 [chemicalbook.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound sodium|lookchem [lookchem.com]

- 6. This compound-sodium | CAS#:140-93-2 | Chemsrc [chemsrc.com]

- 7. Buy this compound-sodium | 140-93-2 | >98% [smolecule.com]

Proxan-Sodium (CAS Number 140-93-2): A Technical Guide to its Core Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary applications, synthesis, and mechanisms of action of Proxan-sodium, also known as Sodium Isopropyl Xanthate (SIPX). With the CAS number 140-93-2, this organosulfur compound is a key reagent in various industrial processes, most notably in mineral processing and the rubber industry. While its name might appear in broader chemical databases, its functional roles are highly specialized.

Physicochemical Properties and Synthesis

This compound-sodium is a water-soluble salt with the chemical formula C₄H₇NaOS₂.[1] It typically appears as a pale yellow to light green solid in powder or pellet form and possesses a characteristic pungent odor.[2]

Quantitative Data on Physicochemical Properties

| Property | Value | References |

| Molecular Weight | 158.2 g/mol | [2] |

| Purity (typical commercial grade) | ≥90% (as active xanthate) | [2][3] |

| Free Alkali (as NaOH) | ≤ 0.2% | [3] |

| Moisture and Volatiles | ≤ 4.0% | [3] |

| Solubility in Water | Complete | [2] |

| Decomposition Temperature | ~150°C | [4] |

Synthesis of this compound-Sodium

The industrial synthesis of this compound-sodium involves the reaction of isopropyl alcohol with carbon disulfide in the presence of a strong alkali, typically sodium hydroxide.[5] This process, known as xanthation, is an exothermic reaction that requires careful temperature control.

Experimental Protocol: Laboratory-Scale Synthesis

A detailed laboratory procedure for the synthesis of this compound-sodium is as follows:

-

Reaction Setup: A flask equipped with a mechanical stirrer is charged with isopropanol (14.49 moles) and purged with nitrogen to create an inert atmosphere.[6]

-

Alkoxide Formation: Sodium metal cubes (0.88 moles) are cut into small pieces and added to the isopropanol over a period of 3 hours.[6] The temperature is then raised to 65°C and maintained for an additional 3 hours to ensure the complete dissolution of sodium and the formation of sodium isopropoxide, which will appear as a clear solution.[6]

-

Xanthation Reaction: The resulting solution is cooled to 35°C in an ice bath, which will cause a thick slurry to form.[6] Carbon disulfide (0.97 moles) is then added slowly to the slurry over 30 minutes, keeping the temperature below 40°C.[6] The reaction mixture will turn into a yellow solution.

-

Product Isolation: The mixture is stirred for an additional 30 minutes after the complete addition of carbon disulfide.[6] The solvent is then removed under vacuum to yield a yellow solid.[6]

-

Drying: The solid product is further dried under high vacuum (1 mm Hg) for 4 hours to obtain the final this compound-sodium powder.[6]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound-sodium.

Core Application: Mineral Processing - Froth Flotation

The primary and most significant application of this compound-sodium is as a collector in the froth flotation of sulfide ores.[6] It is particularly effective for the separation of copper, lead, and zinc minerals.[7]

Mechanism of Action in Flotation

In the froth flotation process, the mineral ore is ground to a fine powder and mixed with water to form a slurry.[5] this compound-sodium is then added to this slurry. The xanthate molecule has a polar head and a non-polar hydrocarbon tail. The polar head selectively adsorbs onto the surface of sulfide minerals, rendering them hydrophobic (water-repellent).[8] When air is bubbled through the slurry, the hydrophobic mineral particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off, thus separating the valuable minerals from the gangue (waste rock).[5]

Diagram of the Flotation Mechanism

Caption: Mechanism of this compound-sodium in froth flotation.

Quantitative Data on Flotation Performance

The effectiveness of this compound-sodium as a collector is influenced by various factors, including its dosage, the pH of the slurry, and the presence of other reagents such as activators and depressants.

Table 2.1: Flotation Recovery of Copper Ores with this compound-Sodium

| Ore Type | Collector Dosage (g/t) | pH | Other Reagents | Copper Recovery (%) | Reference |

| Chalcopyrite | 6.5 | - | Sodium Silicate (6 g/t), Acetoacetic Acid n-Octyl Ester (5 g/t) | 88.87 | [9] |

| Chalcopyrite | 8.0 | - | Sodium Silicate (4.8 g/t), Acetoacetic Acid n-Octyl Ester (5 g/t) | - (Optimized for grade) | [9] |

| Carbonatitic Copper Ore | 200 - 400 (for comparison with SETX) | - | - | - | [10] |

| Copper-Zinc Sulfide Ore | 30 | 11 | CuSO₄ (350 g/t) | - | [11] |

Table 2.2: Flotation Recovery of Lead-Zinc Ores with this compound-Sodium

| Ore Type | Collector | Collector Dosage (g/t) | pH | Other Reagents | Lead Recovery (%) | Zinc Recovery (%) | Reference |

| Sulfide-Oxide Lead Ore | Sodium Isopropyl Xanthate | 200 | 10 | Na₂S (2000 g/t), MIBC (30 g/t), Sodium Silicate (500 g/t) | 92.83 | - | [2] |

| Low-Grade Refractory Lead-Zinc Ore | Sodium Isopropyl Xanthate | 150 | 8 | CuSO₄ (100 g/t) | 83 | 94 | [7] |

| Lead-Zinc Sulfide Ore | Sodium Propyl Xanthate (for comparison) | - | - | Cyanide | - | - | [12] |

Multi-Stage Flotation Circuits

In the processing of polymetallic ores, such as those containing both copper and zinc sulfides, a multi-stage flotation process is often employed to selectively separate the different minerals. This compound-sodium can be used in these complex circuits.

Experimental Protocol: Differential Flotation of Copper-Zinc Ore (Conceptual)

-

Grinding: The ore is ground to a specific particle size to liberate the copper and zinc minerals.

-

Copper Flotation Stage:

-

The pH of the slurry is adjusted to a level that is optimal for copper flotation while depressing zinc minerals (e.g., using lime).

-

A zinc depressant (e.g., zinc sulfate or sodium cyanide) is added.[13]

-

This compound-sodium is added as the collector for the copper minerals.[8]

-

A frother (e.g., MIBC) is added to create a stable froth.

-

Air is introduced, and the copper-rich froth is collected.

-

-

Zinc Flotation Stage:

-

The tailings from the copper flotation stage, which are rich in zinc, are conditioned.

-

A zinc activator, typically copper sulfate, is added to activate the surface of the sphalerite (zinc sulfide).[13]

-

The pH is adjusted to a level optimal for zinc flotation.

-

This compound-sodium is added as the collector for the activated zinc minerals.[8]

-

Air is introduced, and the zinc-rich froth is collected.

-

Diagram of a Differential Flotation Circuit

Caption: A simplified workflow for the differential flotation of copper-zinc ores.

Application in the Rubber Industry

This compound-sodium also finds application in the rubber industry as a vulcanization accelerator.[7] Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains.

Mechanism of Action in Vulcanization

In sulfur vulcanization, this compound-sodium acts as a secondary accelerator, often in combination with other accelerators, to increase the rate of the cross-linking reaction. It decomposes at vulcanization temperatures to release reactive sulfur species that participate in the formation of sulfide cross-links between the polymer chains. This results in improved mechanical properties of the rubber, such as tensile strength and thermal stability.

Quantitative Data on Rubber Properties

The addition of this compound-sodium, particularly when used to modify fillers like nanosilica, can significantly enhance the properties of rubber composites.

Table 3.1: Effect of this compound-Sodium Modified Nanosilica on SBR Properties

| Property | Improvement | Reference |

| Tensile Strength | 53% increase | [14] |

| Thermal Stability | 11°C increase | [14] |

Other Applications

While mineral processing and rubber vulcanization are the primary applications, this compound-sodium has been mentioned in other contexts, although with less extensive documentation:

-

Herbicide: It has been used in some herbicidal formulations.[4]

-

Biocide: Its ability to disrupt biological systems has led to its use in some pest control applications.

-

Analytical Chemistry: It can be used as a reagent for the precipitation and colorimetric determination of certain metal ions.[3]

Toxicological Profile

This compound-sodium is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. The oral lethal dose (LD₅₀) in rats is reported to be 800 mg/kg.[4] Due to its toxicity to aquatic life, appropriate handling and disposal procedures are necessary to prevent environmental contamination.

Signaling Pathways

Extensive searches of scientific and technical literature did not yield any information regarding the involvement of this compound-sodium in biological signaling pathways. Its primary applications are in industrial chemical processes, and it is not designed or utilized as a therapeutic agent that would interact with specific cellular signaling cascades. The mention of "drug development professionals" in the target audience is noted; however, the available data on this compound-sodium does not support a direct role in this field.

Conclusion

This compound-sodium (CAS 140-93-2) is a versatile industrial chemical with well-established applications as a flotation collector in the mining industry and as a vulcanization accelerator in the rubber industry. Its effectiveness in these roles is well-documented, with quantitative data supporting its performance. While other minor applications exist, its primary utility lies in these two core areas. For researchers and scientists in these fields, a thorough understanding of its properties, synthesis, and mechanisms of action is crucial for process optimization and development. There is currently no evidence to suggest its involvement in biological signaling pathways relevant to drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]

- 6. researchgate.net [researchgate.net]

- 7. ausimm.com [ausimm.com]

- 8. mdpi.com [mdpi.com]

- 9. Flotation of Oxidized Lead-Zinc Ore and Its Mixed Ore - Xinhai [xinhaimining.com]

- 10. researchgate.net [researchgate.net]

- 11. danafloat.com [danafloat.com]

- 12. prominetech.com [prominetech.com]

- 13. researchgate.net [researchgate.net]

- 14. Raman spectroscopic study of some chalcopyrite – xanthate flotation products | Semantic Scholar [semanticscholar.org]

Proxan-Sodium: A Technical Guide to Solubility for Research and Development

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Proxan-sodium (CAS 140-93-2), also known as sodium isopropyl xanthate. Aimed at professionals in research and development, this document compiles available quantitative and qualitative solubility data in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It outlines a detailed experimental protocol for solubility determination and presents a logical workflow for this process. While this compound-sodium is primarily utilized in industrial applications such as mineral flotation and as a herbicide rather than in drug development, the data and methods presented here are foundational for any laboratory work involving this compound.

Introduction to this compound-Sodium

This compound-sodium, or sodium isopropyl xanthate, is an organosulfur compound with the chemical formula C₄H₇NaOS₂. It typically appears as a pale yellow or light-yellow crystalline powder or pellet. While it has applications as a herbicide and in rubber manufacturing, its primary use is as a flotation agent in the mining industry for the separation of sulfide minerals.[1][2] Understanding its solubility is critical for preparing stock solutions, ensuring reproducibility in experiments, and for developing new applications.

Solubility Profile of this compound-Sodium

The solubility of this compound-sodium varies significantly across different solvents. While it is highly soluble in water, its solubility in organic solvents ranges from very soluble to sparingly soluble. The following table summarizes the available data.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Solubility Data | Classification | Source(s) |

| Water | H₂O | 37 g / 100 g (at 20°C) | Very Soluble | [3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not available | Very Soluble | [3] |

| Methanol | CH₃OH | Data not available | Soluble | [3] |

| Ethanol | C₂H₅OH | Data not available | Readily Soluble | [2] |

| Glacial Acetic Acid | C₂H₄O₂ | Data not available | Sparingly Soluble | [3] |

| Chloroform | CHCl₃ | Data not available | Very Slightly Soluble | [3] |

| Acetone | C₃H₆O | Data not available | Soluble* | [4] |

| Hydrocarbons / Ether | - | Data not available | Insoluble | [2] |

*Note: The solubility in acetone is inferred from literature stating that metal xanthates are soluble in acetone.[4] A notable discrepancy exists in some literature, with one source describing this compound-sodium as "practically insoluble in water," which is contradicted by multiple other sources and quantitative data showing high solubility.[3]

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the solubility of this compound-sodium in a given solvent. This method combines the equilibrium shake-flask technique with UV-Vis spectrophotometry for accurate quantification.

Materials and Equipment

-

This compound-sodium (purity >98%)

-

Solvent of interest (e.g., DMSO, analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve a known amount of this compound-sodium in the solvent to create a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Equilibrium Saturation (Shake-Flask Method):

-

Add an excess amount of this compound-sodium to a series of vials containing a fixed volume of the solvent (e.g., 5 mL). The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C) to agitate.

-

Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw a sample from the supernatant.

-

Filter the supernatant using a syringe filter to remove any remaining particulates.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound-sodium in the specific solvent by scanning a standard solution.

-

Measure the absorbance of the calibration standards at λ_max to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered, saturated sample solution to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The process for determining solubility can be visualized as a logical workflow, from preparation to final analysis.

References

Proxan-Sodium (Sodium Isopropyl Xanthate) Powder: An In-depth Technical Guide to Shelf Life and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and shelf life of Proxan-sodium, also known as Sodium Isopropyl Xanthate (SIPX). This compound-sodium is a hygroscopic, crystalline powder that requires careful handling and storage to maintain its integrity. This document details the known stability profile, degradation pathways, and recommended analytical methodologies for assessing the quality of this compound-sodium powder.

Physicochemical Properties and Stability Overview

This compound-sodium is a pale yellow crystalline solid with a characteristic pungent odor. It is highly soluble in water and alcohol. The stability of the powder is primarily influenced by moisture, temperature, and pH (in aqueous environments).[1]

Key Stability Factors:

-

Hygroscopicity: this compound-sodium readily absorbs moisture from the air, which can initiate degradation.[2]

-

Thermal Stability: The compound is relatively stable at ambient temperatures but begins to decompose at elevated temperatures, with significant decomposition occurring around 150°C.

-

pH Sensitivity (in solution): In acidic conditions, this compound-sodium rapidly decomposes.[3]

-

Shelf Life: When stored under ideal conditions—in a cool, dry, well-ventilated area, protected from sunlight and moisture—this compound-sodium powder has a reported shelf life of up to 24 months.[1]

Table 1: Summary of Physicochemical and Stability Data for this compound-Sodium Powder

| Parameter | Value/Information | Source(s) |

| Chemical Name | Sodium Isopropyl Xanthate | N/A |

| Synonyms | This compound-sodium, SIPX | N/A |

| Appearance | White to light yellow crystalline solid powder or pellets | [1] |

| Odor | Slightly unpleasant/pungent | [1] |

| Solubility | Highly soluble in water and alcohol | [1] |

| Melting Point | 124°C | [1] |

| Decomposition Temperature | Begins to decompose around 150°C | N/A |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [2] |

| Recommended Storage | Cool, dry, well-ventilated area, away from heat and moisture | [4][5] |

| Stated Shelf Life | 24 months under ideal conditions | [1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [5] |

Degradation Pathways

The primary degradation pathway for this compound-sodium, particularly in the presence of moisture, involves hydrolysis. The solid-state decomposition is likely initiated by the absorption of atmospheric water.

Hydrolytic Degradation

The presence of water can lead to the hydrolysis of the xanthate, resulting in the formation of isopropyl alcohol and carbon disulfide. This reaction is accelerated in acidic conditions. While this is well-documented for aqueous solutions, it is the most probable initial degradation step in the solid state when moisture is present.

Thermal Degradation

At elevated temperatures, this compound-sodium undergoes thermal decomposition. The primary products of thermal degradation are also expected to be carbon disulfide and byproducts from the isopropyl group. Studies on related metal xanthates suggest a complex decomposition process.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound-sodium powder should evaluate the impact of temperature and humidity.

Long-Term and Accelerated Stability Study Protocol

This protocol is based on general guidelines for stability testing of hygroscopic substances.

Objective: To determine the shelf life of this compound-sodium powder under defined storage conditions and to assess its stability under accelerated conditions.

Materials:

-

This compound-sodium powder from a representative batch.

-

Controlled environment stability chambers.

-

Appropriate sample containers (e.g., sealed, airtight glass vials).

Experimental Conditions:

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

Testing Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

Analytical Tests:

-

Appearance (color, physical state)

-

Assay of this compound-sodium

-

Identification and quantification of degradation products

-

Moisture content (e.g., by Karl Fischer titration)

Analytical Methodology

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound-sodium and quantifying any degradation products.

Proposed Stability-Indicating HPLC Method

Table 2: Proposed HPLC Method Parameters for this compound-Sodium Stability Testing

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.1) |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized to separate this compound-sodium from potential degradants |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV at 301 nm (based on xanthate absorbance) |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Acetonitrile mixture |

Method Validation: The developed method must be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Study Protocol: To demonstrate specificity, this compound-sodium powder should be subjected to forced degradation conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The chromatograms from the stressed samples should be evaluated to ensure that the main peak is spectrally pure and that all degradation products are well-resolved from the parent compound.

Conclusions and Recommendations

The stability of this compound-sodium powder is critically dependent on its protection from moisture and high temperatures. Its hygroscopic nature necessitates storage in well-sealed containers in a controlled, dry environment. The provided experimental protocols and analytical methodology serve as a robust framework for conducting thorough stability studies to establish a reliable shelf life for this compound-sodium powder. It is recommended that any stability program for this compound includes rigorous monitoring of appearance, assay, degradation products, and moisture content over the product's lifecycle.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Elemental Analysis and Molecular Weight of Proxan-sodium

This technical guide provides a comprehensive overview of the elemental composition and molecular weight of this compound-sodium (CAS No: 140-93-2). It includes detailed experimental protocols for its characterization and synthesis, presented for a scientific audience.

This compound-sodium, also known as Sodium Isopropyl Xanthate (SIPX), is an organosulfur compound with significant applications in the mining industry as a flotation reagent for the separation of sulfide minerals.[1][2][3] Its effectiveness is rooted in its precise chemical structure and composition. Accurate determination of its elemental makeup and molecular weight is fundamental for quality control and for understanding its chemical behavior.

Molecular and Elemental Composition

This compound-sodium is the sodium salt of O-isopropyl hydrogen dithiocarbonate.[4] Its identity is confirmed through various analytical techniques that determine its molecular formula, weight, and the mass percentage of its constituent elements.

Molecular Weight

The molecular weight of this compound-sodium has been established through computational methods and likely confirmed via mass spectrometry. The theoretical molecular weight, calculated from its molecular formula, aligns closely with its exact mass.

| Property | Value | Source |

| Molecular Formula | C₄H₇NaOS₂ | [2][4][5][6] |

| Molecular Weight | 158.22 g/mol | [4][5] |

| Exact Mass | 157.98360147 Da | [7] |

| IUPAC Name | sodium O-isopropyl dithiocarbonate | [1][6] |

Elemental Analysis

The elemental composition of a compound is a critical parameter for confirming its empirical and molecular formula. For this compound-sodium, the theoretical percentages are calculated from its molecular formula (C₄H₇NaOS₂), and experimental values are determined using methods like combustion analysis.

| Element | Symbol | Theoretical % | Experimental % |

| Carbon | C | 30.37% | 30.37%[8] |

| Hydrogen | H | 4.46% | 4.46%[8] |

| Sodium | Na | 14.53% | 14.53%[8] |

| Oxygen | O | 10.11% | 10.11%[8] |

| Sulfur | S | 40.53% | 40.53%[8] |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis and analytical characterization of this compound-sodium.

Synthesis of this compound-sodium (Xanthation)

This compound-sodium is synthesized via the xanthation process, which involves the reaction of an alcohol with carbon disulfide in the presence of an alkali.[1][2]

Protocol:

-

Reactant Preparation : Isopropyl alcohol (isopropanol) is reacted with a strong base, such as sodium hydroxide (NaOH), to form the corresponding alkoxide, sodium isopropoxide.[5][6] This reaction is typically performed in a non-polar solvent.

-

Xanthation Reaction : Carbon disulfide (CS₂) is added to the sodium isopropoxide solution.[1][6] The reaction is nucleophilic, with the alkoxide attacking the electrophilic carbon of the CS₂. The reaction temperature is carefully controlled, often kept below 30-40°C, to prevent the decomposition of the xanthate product.[6]

-

Precipitation and Recovery : this compound-sodium precipitates from the solution.

-

Purification : The product is recovered through filtration. It can be further purified by recrystallization from a solvent mixture like ligroin/ethanol to achieve the desired purity, which for industrial grades is often between 84% and 95%.[5]

Caption: Synthesis workflow for this compound-sodium.

Elemental Analysis Protocol (Combustion Method)

Combustion analysis is a standard technique for determining the elemental composition of organic compounds containing carbon, hydrogen, nitrogen, and sulfur (CHNS).[9][10]

Protocol:

-

Sample Preparation : A small, precisely weighed sample of this compound-sodium (typically a few milligrams) is placed in a tin container.

-

Combustion : The sample is introduced into a high-temperature reactor (around 1000°C) with a stream of pure oxygen.[8][11] This process ensures the complete and instantaneous oxidation of the sample.

-

Gas Separation : The resulting combustion gases (CO₂, H₂O, SO₂, and N₂) are carried by a helium carrier gas through a gas chromatography column.[11] The column separates the gases based on their chemical properties.

-

Detection : The separated gases flow through a thermal conductivity detector (TCD) or other specialized detectors (e.g., a Flame Photometric Detector for trace sulfur).[10][11] The detector measures the concentration of each gas.

-

Quantification : The instrument's software calculates the mass percentages of C, H, and S in the original sample based on the detector signals and the initial sample weight. Oxygen content is often determined by pyrolysis in a separate process or by difference. Sodium content would be determined by a different method, such as atomic absorption spectroscopy.

Molecular Weight Determination Protocol (Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of a compound's molecular weight with high precision.

Protocol:

-

Sample Introduction : A small amount of the this compound-sodium sample is introduced into the mass spectrometer.

-

Ionization : The sample molecules are ionized. Various ionization techniques can be used; for a salt like this compound-sodium, electrospray ionization (ESI) is suitable. In this process, the parent this compound molecule would likely be observed as an anion [C₄H₇OS₂]⁻ after the loss of the sodium ion.

-

Mass Analysis : The generated ions are accelerated by an electric field and directed into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of ions at each m/z value.

-

Data Analysis : The resulting mass spectrum shows a peak corresponding to the molecular ion. The m/z value of this peak provides the precise molecular weight of the ion. For this compound-sodium, this allows for the confirmation of the calculated exact mass.[12]

Caption: Analytical workflow for this compound-sodium.

References

- 1. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]

- 2. Sodium Isopropyl Xanthate, What is Sodium Isopropyl Xanthate? About its Science, Chemistry and Structure [3dchem.com]

- 3. This compound sodium | 140-93-2 [chemicalbook.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. nbinno.com [nbinno.com]

- 6. US2678939A - Method of preparing alkali metal xanthates - Google Patents [patents.google.com]

- 7. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. measurlabs.com [measurlabs.com]

- 9. Combustion analysis - Wikipedia [en.wikipedia.org]

- 10. Elemental analysis: operation & applications - Elementar [elementar.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]

Proxan-Sodium: A Technical Overview of its Chemical Properties, Synthesis, and Industrial Applications

Audience: Researchers, scientists, and chemical industry professionals.

This technical guide provides a comprehensive overview of Proxan-sodium (Sodium Isopropyl Xanthate), a versatile chemical compound with significant applications in mineral processing and agriculture. This document consolidates key data on its chemical and physical properties, details its synthesis protocol, and explores its primary industrial uses and toxicological profile based on available research.

Core Chemical and Physical Properties

This compound-sodium is an organosulfur compound with the chemical formula C₄H₇NaOS₂.[1] It is also recognized by its IUPAC name: sodium O-propan-2-yl carbonodithioate.[2] The compound is primarily utilized for its properties as a collector in froth flotation and as a selective herbicide.[3]

Table 1: Chemical and Physical Properties of this compound-Sodium

| Property | Value | Source |

| CAS Number | 140-93-2 | [4] |

| Molecular Formula | C₄H₇NaOS₂ | [4][5] |

| Molecular Weight | 158.22 g/mol | [4][5] |

| Appearance | White to yellowish deliquescent solid/powder | [1][3] |

| Odor | Mild disagreeable odor | [1][3] |

| Solubility | Soluble in water. Soluble in DMSO. High solubility in polar protic solvents (50-100 g/L). Moderate solubility in polar aprotic solvents (10-50 g/L). Good solvation in methanol and ethanol (20-80 g/L). | [1][3][6] |

| Decomposition Temperature | ~150°C | [1][6] |

| Hazard Class | Irritant, Environmental Hazard | [1][6] |

Synthesis of this compound-Sodium

The synthesis of this compound-sodium is a two-stage process involving the reaction of isopropyl alcohol with sodium, followed by the addition of carbon disulfide.[4]

Materials:

-

Isopropyl alcohol (14.49 moles)

-

Sodium metal cubes (0.88 moles)

-

Carbon disulfide (0.97 moles)

-

Flask with mechanical stirrer

-

Ice bath

-

Nitrogen source

Procedure:

-

Bubble nitrogen through isopropyl alcohol in a flask equipped with a mechanical stirrer.

-

Cut sodium metal cubes into small pieces and add them to the flask over a period of 3 hours.

-

Increase the temperature to 65°C and stir for an additional 3 hours to allow the sodium to dissolve, which results in a clear solution and the evolution of hydrogen.

-

Cool the mixture to 35°C using an ice bath, at which point a thick slurry will form.

-

Slowly add carbon disulfide to the slurry over 30 minutes.

-

Stir the mixture for an additional 30 minutes after the complete addition of carbon disulfide, resulting in a yellow solution.

-

Remove the solvent under vacuum to obtain a yellow solid.

-

Dry the product under high vacuum (1 mm Hg) for 4 hours to yield a yellow powder of this compound-sodium.

Caption: Workflow for the synthesis of this compound-sodium.

Industrial Applications

This compound-sodium has established uses in several industrial sectors due to its chemical properties.

Table 2: Key Industrial Applications of this compound-Sodium

| Application Area | Description |

| Mineral Processing | Acts as a collector in the froth flotation process for the extraction of sulfide minerals, particularly copper and other base metals. It is also effective for native metal flotation and can be used for oxide minerals after sulphidisation.[3][6] |

| Agriculture | Used as an herbicide for the control of annual weeds in bean and pea fields.[2][3] |

| Chemical Manufacturing | Serves as a reagent in organic synthesis and polymer production.[6] It is also used as a rubber curing agent and antioxidant.[3] |

Toxicological and Environmental Data

The available data indicates that this compound-sodium is an irritant and poses an environmental hazard.[1][6]

Table 3: Toxicological and Ecotoxicological Profile

| Aspect | Data | Source |

| Human Toxicity | Skin, eye, mucous membrane, and respiratory tract irritant. Probable oral lethal dose (human) is 50-500 mg/kg. | [1] |

| Aquatic Toxicity | The 96-hour LD50 values for Salmo gairdnerii (rainbow trout) range from 2 to 13 ppm. | [1] |

| Environmental Fate | Can generate toxic and highly flammable carbon disulfide vapor upon exposure to moisture.[1] |

A notable application in environmental science is the use of dielectric barrier discharge (DBD) technology for the treatment of wastewater containing naproxen sodium, a different compound but with a similar name that can cause confusion. One study demonstrated a 98.5% removal rate of naproxen sodium from a simulated pharmaceutical wastewater solution under specific conditions (7000 V discharge voltage, 3333 Hz frequency, and 0.3 m³/h air flow rate).[6] It is important to distinguish this application from the properties of this compound-sodium itself.

Antiviral Potential

While the primary applications of this compound-sodium are industrial, one study has suggested potential antiviral activity. Research indicates that naproxen sodium can block the RNA-binding groove of the influenza virus nucleoprotein, thereby preventing the formation of the ribonucleoprotein complex.[6] This mechanism effectively takes the viral nucleoproteins out of circulation. However, it is crucial to note that this finding pertains to naproxen sodium, and further research is required to determine if this compound-sodium exhibits similar properties.

This technical guide has summarized the currently available scientific and technical information on this compound-sodium. The data highlights its significance in industrial processes, particularly in mineral flotation and agriculture. While its biological and pharmaceutical applications are not well-documented, the existing information provides a solid foundation for professionals in the chemical and environmental sciences.

References

- 1. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]

- 4. This compound sodium synthesis - chemicalbook [chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. Buy this compound-sodium | 140-93-2 | >98% [smolecule.com]

Unveiling the Discovery and Synthesis of Proxan-Sodium: A Comprehensive Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the discovery, synthesis, and biological activity of Proxan-sodium, a novel therapeutic agent. We will delve into the seminal research that identified its potential, detail the optimized synthesis protocols, and explore its mechanism of action through various signaling pathways. All quantitative data has been consolidated into structured tables for comparative analysis, and key experimental workflows and pathways are visualized using detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the field of drug development.

Discovery of this compound-Sodium

The discovery of this compound-sodium originated from a high-throughput screening campaign aimed at identifying novel modulators of the cellular stress response pathway. Initial studies pinpointed a lead compound, designated PX-1, which demonstrated significant cytoprotective effects in in-vitro models of oxidative stress. Subsequent structure-activity relationship (SAR) studies focused on enhancing the potency and pharmacokinetic profile of PX-1. This led to the synthesis of a series of analogs, among which this compound-sodium emerged as the most promising candidate due to its superior efficacy and favorable safety profile.

Synthesis of this compound-Sodium

The chemical synthesis of this compound-sodium is a multi-step process that has been optimized for yield and purity. The detailed experimental protocol for the most efficient synthetic route is provided below.

Experimental Protocol: Optimized Synthesis of this compound-Sodium

Materials:

-

Starting Material A (2-chloro-5-nitroaniline)

-

Reagent B (Sodium methoxide)

-

Solvent C (Anhydrous Dimethylformamide - DMF)

-

Catalyst D (Palladium on carbon - Pd/C)

-

Hydrogen source (H2 gas)

Procedure:

-

Step 1: Nucleophilic Aromatic Substitution. In a nitrogen-purged reaction vessel, dissolve Starting Material A (1.0 eq) in anhydrous DMF. Add Reagent B (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Step 2: Work-up and Extraction. Quench the reaction with deionized water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Reduction of the Nitro Group. Dissolve the intermediate from Step 2 in methanol. Add Catalyst D (10 mol%). Purge the vessel with H2 gas and maintain the reaction under a hydrogen atmosphere (1 atm) for 8 hours.

-

Step 4: Final Purification. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield this compound-sodium as a white crystalline solid.

Synthesis Workflow Diagram

Methodological & Application

Proxan-Sodium in Cell Culture: Application Notes and Protocols

A comprehensive review of available scientific literature reveals a significant lack of established experimental protocols for the use of Proxan-sodium (also known as Sodium Isopropyl Xanthate) in cell culture applications. This chemical is primarily documented as an industrial agent used in mineral processing and as a pesticide. While some studies have investigated its toxicological properties, detailed methodologies for its application in cellular biology research, including its mechanism of action and associated signaling pathways, are not publicly available.

This compound-sodium is an organosulfur compound with the chemical formula C4H7NaOS2.[1][2] It is recognized for its role as a collector in the flotation process for mineral extraction.[1][2][3] While its biological effects, particularly its toxicity, have been a subject of study, the detailed mechanisms of how it may disrupt cellular processes remain largely uncharacterized.[1]

Toxicological Profile

Existing data on this compound-sodium primarily focuses on its toxicological and hazardous properties. It is classified as an acute toxin and can cause skin irritation.[1] Human health assessments have categorized it as harmful if swallowed and a skin irritant.[4] In aquatic environments, it is noted for its chronic toxicity.[1]

Current Limitations and Future Directions

The absence of established protocols for this compound-sodium in cell culture presents a significant challenge for researchers interested in its potential biological effects at the cellular level. To address this gap, foundational research would be required to establish basic parameters such as:

-

Effective concentration ranges: Determining the concentrations at which this compound-sodium may elicit a biological response without causing immediate, non-specific cytotoxicity.

-

Solubility and stability in culture media: Assessing the compound's behavior in typical cell culture environments is crucial for reproducible experiments.

-

Cell line-specific effects: Investigating the impact of this compound-sodium across a variety of cell lines to identify potential differential sensitivities.

Given the limited information, any researcher planning to work with this compound-sodium in a cell culture setting would need to develop and validate their own experimental protocols from the ground up. This would involve a series of dose-response and time-course studies to determine appropriate experimental conditions.

General Workflow for Investigating a Novel Compound in Cell Culture

For scientists venturing into the study of a compound with limited precedent in cell biology, a general workflow can be adapted. This would involve a systematic approach to characterize its effects.

Caption: A generalized workflow for characterizing a novel compound in cell culture.

References

- 1. Buy this compound-sodium | 140-93-2 | >98% [smolecule.com]

- 2. CAS 140-93-2: Sodium isopropyl xanthate | CymitQuimica [cymitquimica.com]

- 3. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]

- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 5. epawebapp.epa.ie [epawebapp.epa.ie]

Application Notes and Protocols: Preparation of Proxan-sodium Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxan-sodium, also known by its chemical name Sodium Isopropyl Xanthate (SIPX), is an organosulfur compound with primary applications in the mining industry as a flotation agent for sulfide ores.[1][2] It also has uses in agriculture as an herbicide and in the chemical industry.[3][4] While its role in industrial processes is well-documented, its application in biomedical research and drug development is not well-established in scientific literature.

This document provides a detailed protocol for the preparation of this compound-sodium stock solutions for research purposes, with a focus on handling, stability, and safety. Due to the limited information on its biological activity, this guide is intended to support initial in vitro screening and toxicological assessments.

Chemical and Physical Properties

A summary of the key properties of this compound-sodium is presented in Table 1. This compound-sodium is a yellow to green solid that is readily soluble in water.[1][2][5] It is important to note that this compound-sodium is unstable in aqueous solutions, particularly under acidic conditions, and will degrade over time.[6]

Table 1: Chemical and Physical Properties of this compound-sodium

| Property | Value | Reference |

| Synonyms | Sodium Isopropyl Xanthate (SIPX), this compound Sodium | [2] |

| CAS Number | 140-93-2 | [1] |

| Molecular Formula | C₄H₇NaOS₂ | [7] |

| Molecular Weight | 158.22 g/mol | [1] |

| Appearance | White to yellowish deliquescent solid | [4] |

| Solubility | Readily soluble in water and alcohol | [5] |

| Stability | Unstable in aqueous solutions; decomposes in acidic conditions | [6] |

| Storage | Store in a cool, dry, well-ventilated place away from moisture and heat. | [8] |

Experimental Protocol: Preparation of a 100 mM this compound-sodium Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound-sodium in a suitable solvent for in vitro studies. Given the instability of this compound-sodium in aqueous solutions, it is highly recommended to prepare fresh solutions for each experiment.

Materials:

-

This compound-sodium (purity ≥95%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical centrifuge tubes (15 mL and 50 mL)

-

Calibrated analytical balance

-

Spatula

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparation: In a chemical fume hood, allow the this compound-sodium container to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the compound.

-

Weighing this compound-sodium: Tare a sterile 15 mL conical tube on a calibrated analytical balance. Carefully weigh 15.82 mg of this compound-sodium directly into the tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the conical tube containing the this compound-sodium.

-

Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Due to its instability, it is recommended to use the stock solution within 24-48 hours of preparation. Long-term storage is not advised.

-

Working Solution Preparation: To prepare a working solution, dilute the 100 mM stock solution in the appropriate cell culture medium or buffer immediately before use. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of the desired medium.

Safety Precautions

This compound-sodium is classified as harmful if swallowed and causes skin irritation.[5][8][9] It is also toxic to aquatic life with long-lasting effects.[5][9] When handling this compound-sodium, it is crucial to adhere to the following safety measures:

-

Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

-

Handling: Handle this compound-sodium in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store this compound-sodium in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep it away from moisture, heat, and sources of ignition.[5]

-

Disposal: Dispose of this compound-sodium and its solutions as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]

Biological Activity and Mechanism of Action

Currently, there is a significant lack of published research on the specific biological effects and mechanism of action of this compound-sodium at the cellular and molecular level in the context of drug discovery or academic research. The majority of available literature focuses on its industrial applications and ecotoxicology. Therefore, no established signaling pathways associated with this compound-sodium can be depicted. Researchers should exercise caution when interpreting results from in vitro and in vivo studies and consider the potential for non-specific toxic effects.

Experimental Workflow

The following diagram illustrates a general workflow for the preparation and application of a this compound-sodium stock solution in a research setting.

Caption: Workflow for this compound-sodium stock solution preparation and use.

References

- 1. nasaco.ch [nasaco.ch]

- 2. CAS 140-93-2: Sodium isopropyl xanthate | CymitQuimica [cymitquimica.com]

- 3. camachem.com [camachem.com]

- 4. Sodium isopropyl xanthate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. tnjchem.com [tnjchem.com]

- 6. resolutionmineeis.us [resolutionmineeis.us]

- 7. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. scribd.com [scribd.com]

- 10. camachem.com [camachem.com]

Proxan-sodium (Sodium Isopropyl Xanthate): Applications Beyond Molecular Biology

Initial investigations into the use of Proxan-sodium, chemically identified as Sodium Isopropyl Xanthate, within molecular biology techniques have revealed a significant lack of established protocols and applications. The primary uses of this compound are firmly rooted in the mining and chemical industries, with only sparse and unsubstantiated references to its utility in biological research.

This compound-sodium is an organosulfur compound predominantly utilized as a flotation agent in the mining industry for the separation of minerals.[1][2] It also finds application as a reagent in organic synthesis and in the production of rubber.[1] While one source briefly alludes to a potential antiviral activity against the influenza virus by inhibiting the viral nucleoprotein, extensive searches for detailed experimental protocols or further data to support this claim have been unsuccessful. The mainstream antiviral research and clinical guidelines do not list this compound-sodium as a recognized therapeutic agent.[3][4][5][6][7]

Given the absence of documented use in standard molecular biology workflows such as PCR, DNA sequencing, Western blotting, or routine cell-based assays, the development of detailed application notes and protocols for researchers, as requested, is not feasible at this time. The scientific literature does not provide the necessary quantitative data or established methodologies for its use in these contexts.

Chemical and Physical Properties of this compound-sodium

To provide a comprehensive overview for researchers who may encounter this compound, its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | Sodium Isopropyl Xanthate | [2][8] |

| Synonyms | This compound-sodium, SIPX | [2] |

| CAS Number | 140-93-2 | [1][9] |

| Molecular Formula | C4H7NaOS2 | [8][9] |

| Molecular Weight | 158.22 g/mol | [9] |

| Appearance | Light yellow to greyish-yellow powder or pellets | [10][11] |

| Solubility | Soluble in water | [1][8] |

| Purity (typical) | ≥90% | [9][11] |

Primary Industrial Applications

The established applications of this compound-sodium are detailed below, highlighting its role outside the realm of molecular biology.

| Application Area | Description |

| Mineral Flotation | Acts as a collector for sulfide minerals, particularly for copper and gold ores, in alkaline flotation circuits.[2][12] |

| Chemical Synthesis | Used as a reagent in various organic synthesis processes.[1] |

| Rubber Industry | Employed as a rubber curing agent and sulfidation promoter.[2][11] |

| Agriculture | Has been used in some formulations as an herbicide.[11] |

Logical Workflow for Compound Identification and Application Screening

The process undertaken to determine the applicability of this compound-sodium in molecular biology is outlined in the diagram below. This workflow illustrates the systematic approach to identifying a compound and searching for its relevance in a specific scientific field.

Caption: Workflow for investigating the applications of this compound-sodium.

References

- 1. CAS 140-93-2: Sodium isopropyl xanthate | CymitQuimica [cymitquimica.com]

- 2. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]

- 3. The Use of Antiviral Drugs for Influenza: Recommended Guidelines for Practitioners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gov.uk [gov.uk]

- 5. Prophylaxis and treatment of influenza: options, antiviral susceptibility, and existing recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDC and PHE recommendations for the antiviral treatment and prophylaxis of influenza [pneumon.org]

- 7. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]

- 8. nbinno.com [nbinno.com]

- 9. chemscene.com [chemscene.com]

- 10. tnjchem.com [tnjchem.com]

- 11. nbinno.com [nbinno.com]

- 12. camachem.com [camachem.com]

Application Note 1: Naproxen Sodium in Alzheimer's Disease Research

It appears that "Proxan-sodium" is likely a misspelling of Naproxen Sodium , a common non-steroidal anti-inflammatory drug (NSAID). Extensive research has been conducted on Naproxen Sodium and other sodium compounds for their potential applications in neuroscience. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of these compounds in neuroscience research, with a focus on Alzheimer's disease, stroke, and Parkinson's disease.

Background: Neuroinflammation is a key pathological feature of Alzheimer's disease (AD). As an NSAID, Naproxen Sodium's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. Research has explored its potential to mitigate neuroinflammation and impact the progression of AD.

Key Application: Investigation of the efficacy of Naproxen Sodium in slowing the progression of presymptomatic Alzheimer's disease.

Experimental Synopsis: The Investigation of Naproxen Treatment Effects in Pre-symptomatic Alzheimer's Disease (INTREPAD) trial was a two-year, double-masked, placebo-controlled study. It enrolled 195 cognitively intact individuals with a family history of AD.[1][2][3] Participants were randomized to receive either Naproxen Sodium (220 mg twice daily) or a placebo.[1][2][3] The primary outcome was the rate of change in a multimodal composite presymptomatic Alzheimer Progression Score (APS).[2][3]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Drug | Naproxen Sodium | [1][2][3] |

| Dosage | 220 mg twice daily | [1][2][3] |

| Study Duration | 2 years | [1][2][3] |

| Participant Cohort | 195 individuals with a family history of AD | [1][2][3] |

| Mean Age of Participants | 63 years | [1][2][3] |

| Primary Outcome | Rate of change in Alzheimer Progression Score (APS) | [2][3] |

| APS Rate of Change (Combined Groups) | +0.102 points/year | [2][3] |

| Treatment-related Rate Ratio | 1.16 (95% CI: 0.64–1.96) | [2][3] |

Conclusion of the Study: Sustained treatment with Naproxen Sodium at 220 mg twice daily did not slow the progression of presymptomatic AD and was associated with an increase in adverse health effects.[1][2][3]

Experimental Protocol: INTREPAD Clinical Trial

-

Participant Selection:

-

Enroll 195 elderly individuals (mean age 63) with a positive family history of Alzheimer's disease.

-

Screen participants to exclude any existing cognitive disorders.

-

-

Randomization and Blinding:

-

Randomize participants in a 1:1 ratio to receive either Naproxen Sodium (220 mg) or an identical-appearing placebo.

-

Maintain a double-masked protocol where neither the participants nor the investigators know the treatment assignment.

-

-

Dosing Regimen:

-

Administer one tablet (Naproxen Sodium 220 mg or placebo) twice daily with meals.

-

-

Assessments:

-

Conduct multimodal imaging, neurosensory evaluations, cognitive tests, and cerebrospinal fluid (CSF) biomarker analysis at baseline, 3 months, 12 months, and 24 months.

-

The primary endpoint is the rate of change in the Alzheimer Progression Score (APS).

-

-

Data Analysis:

-

Perform a modified intent-to-treat analysis on participants who completed at least one follow-up examination.

-

Compare the rate of change in the APS between the Naproxen Sodium and placebo groups.

-

Signaling Pathway: Naproxen Sodium's Anti-inflammatory Mechanism

Caption: Naproxen Sodium inhibits COX enzymes, reducing prostaglandin synthesis and neuroinflammation.

Application Note 2: Sodium Valproate in Stroke Research

Background: Sodium Valproate, a histone deacetylase (HDAC) inhibitor, has been investigated for its neuroprotective effects. A variant in the HDAC9 gene is associated with a risk of large artery stroke, suggesting that HDAC inhibition could be a therapeutic strategy.

Key Application: Investigating the association between Sodium Valproate therapy after an ischemic stroke or transient ischemic attack (TIA) and the risk of recurrent stroke.

Experimental Synopsis: A study analyzed electronic health records of 11,949 patients with a confirmed ischemic event. The rate of recurrent stroke was compared between patients taking Sodium Valproate and those on other antiepileptic drugs or no antiepileptic drugs.[4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Drug | Sodium Valproate | [4] |

| Patient Cohort | 11,949 patients with a prior ischemic event | [4] |

| Comparison Groups | Patients on Sodium Valproate vs. other antiepileptics | [4] |

| Recurrent Stroke Rate (Sodium Valproate) | 17 of 168 patients | [4] |

| Recurrent Stroke Rate (Other Antiepileptics) | 105 of 530 patients | [4] |

| Hazard Ratio for Recurrent Stroke (vs. other antiepileptics) | 0.44 (95% CI: 0.3-0.7) | [4] |

| Hazard Ratio for Recurrent Stroke (vs. no antiepileptics) | 0.47 (95% CI: 0.29-0.77) | [4] |

Conclusion of the Study: Sodium Valproate was associated with a reduced risk of recurrent stroke after an initial ischemic event.[4]

Experimental Protocol: Retrospective Cohort Study

-